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Compound of Interest

Compound Name: 5-Acetamido-2-chloropyridine

Cat. No.: B112439 Get Quote

An In-depth Technical Guide on the Core Physical and Chemical Characteristics of 5-
Acetamido-2-chloropyridine

Disclaimer: Publicly available experimental data for 5-Acetamido-2-chloropyridine is limited.

This guide provides information based on established chemical principles, data from its

precursor (5-Amino-2-chloropyridine), and its isomer (2-Acetamido-5-chloropyridine) to offer a

comprehensive profile for research and development purposes.

Introduction
5-Acetamido-2-chloropyridine, systematically named N-(6-chloropyridin-3-yl)acetamide, is a

halogenated and acetylated pyridine derivative. Its structure is of interest to researchers in

medicinal chemistry and drug development due to the prevalence of the pyridine scaffold in

pharmaceuticals. The presence of a chloro- group at the 2-position and an acetamido group at

the 5-position offers distinct electronic and steric properties, making it a valuable intermediate

for synthesizing more complex molecules. This document outlines its core physical and

chemical characteristics, provides a detailed experimental protocol for its synthesis, and

presents spectral data expectations.

Physical and Chemical Characteristics
The physical and chemical properties of 5-Acetamido-2-chloropyridine are summarized

below. Due to the scarcity of direct experimental values, some properties are compared with its
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key precursor, 5-Amino-2-chloropyridine, and its structural isomer, 2-Acetamido-5-

chloropyridine.

Table 1: Physical and Chemical Properties

Property
5-Acetamido-2-
chloropyridine
(Target)

5-Amino-2-
chloropyridine
(Precursor)

2-Acetamido-5-
chloropyridine
(Isomer)

Systematic Name
N-(6-chloropyridin-3-

yl)acetamide

6-chloropyridin-3-

amine[1]

N-(5-chloropyridin-2-

yl)acetamide

CAS Number Not explicitly found 5350-93-6[1] 45965-30-8[2][3]

Molecular Formula C₇H₇ClN₂O C₅H₅ClN₂[1] C₇H₇ClN₂O

Molecular Weight 170.60 g/mol 128.56 g/mol [1] 170.60 g/mol

Appearance

Expected to be a

solid, likely off-white to

tan crystalline powder.

Solid Pale brown crystal[4]

Melting Point

Not reported.

Expected to be higher

than the precursor

due to increased

molecular weight and

potential for hydrogen

bonding.

81-83 °C Not explicitly found

Boiling Point Not reported. Not reported. Not explicitly found

Solubility

Expected to have low

solubility in water and

higher solubility in

organic solvents like

ethanol, methanol,

and dichloromethane.

Not explicitly found.
Soluble in

dichloromethane.[4]

Reactivity and Stability
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Reactivity: The primary reactive sites are the pyridine nitrogen, which can be protonated or

alkylated, and the chloro-substituent, which can undergo nucleophilic aromatic substitution,

although this is generally difficult on pyridine rings unless activated. The amide group can be

hydrolyzed under strong acidic or basic conditions. The chlorine at the 2-position makes the

C2 carbon susceptible to nucleophilic attack.

Stability: The compound is expected to be stable under normal laboratory conditions. It

should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents, acids,

and bases.

Proposed Synthesis
A standard and logical method for the preparation of 5-Acetamido-2-chloropyridine is the

acetylation of its corresponding amine precursor, 5-Amino-2-chloropyridine.
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Caption: Proposed synthesis workflow for 5-Acetamido-2-chloropyridine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b112439?utm_src=pdf-body-img
https://www.benchchem.com/product/b112439?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Synthesis of 5-Acetamido-2-chloropyridine via
Acetylation
This protocol describes the acetylation of 5-Amino-2-chloropyridine using acetic anhydride.

Materials:

5-Amino-2-chloropyridine

Acetic Anhydride

Pyridine (as solvent and base) or an alternative solvent like Dichloromethane (DCM) with a

base such as Triethylamine (TEA)

Deionized Water

Saturated Sodium Bicarbonate Solution

Brine (Saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Ethyl Acetate

Hexane

Procedure:

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 5-Amino-

2-chloropyridine in pyridine.

Cool the solution to 0 °C in an ice bath.

Slowly add 1.1 to 1.5 equivalents of acetic anhydride to the cooled solution dropwise while

stirring.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and stir for 2-4 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting

material is consumed.

Upon completion, quench the reaction by slowly adding cold deionized water.

Extract the aqueous mixture three times with ethyl acetate.

Combine the organic layers and wash sequentially with a saturated sodium bicarbonate

solution (to remove excess acetic acid) and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure to obtain the crude product.

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl

acetate/hexane) or by column chromatography on silica gel.

Spectral Data Analysis
While direct spectra for 5-Acetamido-2-chloropyridine are not readily available, the expected

spectral characteristics can be predicted based on its structure and comparison with related

compounds.

Table 2: Predicted and Comparative Spectral Data
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Technique
Predicted Data for 5-

Acetamido-2-chloropyridine

Reference Data: 5-Amino-2-

chloropyridine

¹H NMR

- Aromatic Protons (3H): Three

distinct signals in the aromatic

region (δ 7.0-8.5 ppm). Expect

doublet, doublet, and doublet

of doublets patterns

characteristic of a 1,2,4-

trisubstituted benzene-like

ring.- Amide Proton (1H): A

broad singlet (δ 8.0-10.0 ppm),

exchangeable with D₂O.-

Methyl Protons (3H): A sharp

singlet (δ ~2.2 ppm).

- Aromatic Protons (3H):

Signals observed.- Amine

Protons (2H): Broad signal for -

NH₂.

¹³C NMR

- Carbonyl Carbon: Signal

around δ 168-170 ppm.-

Aromatic Carbons (5C): Five

distinct signals in the aromatic

region (δ 110-155 ppm). The

carbon bearing the chlorine

(C2) and the carbon bearing

the amide (C5) will be

significantly shifted.- Methyl

Carbon: Signal around δ 24-25

ppm.

Aromatic carbons are present;

no carbonyl or aliphatic methyl

signals.

FT-IR (cm⁻¹)

- N-H Stretch: ~3300-3250

(amide N-H).- C-H Stretch

(Aromatic): ~3100-3000.- C-H

Stretch (Aliphatic): ~2950-

2850.- C=O Stretch (Amide I):

~1680-1660.- N-H Bend

(Amide II): ~1550.- C-Cl

Stretch: ~800-600.

- N-H Stretch: Two bands for

the primary amine (~3400 and

~3300).- No C=O stretch is

present.

Mass Spec (EI) - Molecular Ion (M⁺): Expected

at m/z 170 and 172 in an

- Molecular Ion (M⁺): m/z 128

and 130 (3:1 ratio).[1]
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approximate 3:1 ratio due to

the ³⁵Cl and ³⁷Cl isotopes.-

Key Fragments: Loss of

ketene (M-42) to give an ion

corresponding to 5-Amino-2-

chloropyridine (m/z 128/130).

Fragment for the acetyl cation

(m/z 43).

Logical Relationships in Reactivity
The chemical logic for the synthesis and potential reactions involves leveraging the

nucleophilicity of the amino group and the electrophilic nature of the pyridine ring, which is

influenced by its substituents.
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Reactivity of 5-Amino-2-chloropyridine
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Caption: Reactivity map of the precursor, 5-Amino-2-chloropyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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